molecular formula C5H10O3 B555094 (S)-2-Hydroxy-3-methylbutanoic acid CAS No. 17407-55-5

(S)-2-Hydroxy-3-methylbutanoic acid

Cat. No.: B555094
CAS No.: 17407-55-5
M. Wt: 118.13 g/mol
InChI Key: NGEWQZIDQIYUNV-BYPYZUCNSA-N
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Description

(S)-(+)-2-hydroxy-3-Methylbutyric Acid: L-α-Hydroxyisovaleric acid , is an organic compound with the chemical formula C5H10O3. It belongs to the class of α-hydroxy acids and is a chiral molecule. The “S” designation indicates that it is the S-enantiomer of 2-hydroxy-3-methylbutyric acid .

Preparation Methods

Synthetic Routes:: The synthesis of (S)-(+)-2-hydroxy-3-Methylbutyric Acid involves several methods. One common approach is the resolution of the racemic mixture using chiral resolving agents or enzymatic processes. For example, enzymatic hydrolysis of the racemate can yield the desired enantiomer.

Industrial Production:: Industrial-scale production methods for this compound are not widely documented. its use as a chiral building block in peptide synthesis has driven interest in its preparation.

Chemical Reactions Analysis

Reactivity::

(S)-(+)-2-hydroxy-3-Methylbutyric Acid: can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: It can react with nucleophiles, such as amines or alcohols, to form esters or amides.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.

    Substitution: Acid chlorides or acid anhydrides react with (S)-(+)-2-hydroxy-3-Methylbutyric Acid to form esters or amides.

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation: The corresponding carboxylic acid.
  • Reduction: The corresponding alcohol.

Scientific Research Applications

(S)-(+)-2-hydroxy-3-Methylbutyric Acid: finds applications in various scientific fields:

    Peptide Synthesis: As a chiral building block, it is essential for creating peptides with specific stereochemistry.

    Drug Development: Researchers explore its potential as a precursor in drug synthesis.

    Metabolism Studies: It is a human metabolite, making it relevant for metabolic investigations.

Mechanism of Action

The exact mechanism by which (S)-(+)-2-hydroxy-3-Methylbutyric Acid exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

(S)-(+)-2-hydroxy-3-Methylbutyric Acid: can be compared with other α-hydroxy acids, such as lactic acid and mandelic acid. Its uniqueness lies in its specific stereochemistry and applications.

Properties

IUPAC Name

(2S)-2-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEWQZIDQIYUNV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17407-55-5
Record name (S)-2-Hydroxy-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17407-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyisovaleric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYISOVALERIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUB6H7ST9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (2S)-2-hydroxy-3-methylbutanoic acid in wine aging?

A: Research indicates that (2S)-2-hydroxy-3-methylbutanoic acid is involved in the esterification processes that occur during red wine aging. [] A study analyzing 31 Bordeaux red wines of varying ages found a positive correlation between the age of the wine and the concentration of ethyl (2S)-2-hydroxy-3-methylbutanoate, the ethyl ester of (2S)-2-hydroxy-3-methylbutanoic acid. [] This suggests that (2S)-2-hydroxy-3-methylbutanoic acid gradually esterifies during the aging process, potentially contributing to the evolving flavor profile of the wine.

Q2: How is (2S)-2-hydroxy-3-methylbutanoic acid utilized in the synthesis of natural products?

A: (2S)-2-hydroxy-3-methylbutanoic acid serves as a crucial building block in the synthesis of hapalosin, a naturally occurring macrolide. [] A stereoselective synthetic route utilizes (2S)-2-hydroxy-3-methylbutanoic acid alongside a β-hydroxy-γ-amino acid and another β-hydroxy acid to construct the hapalosin molecule. [] This highlights the importance of (2S)-2-hydroxy-3-methylbutanoic acid as a chiral starting material for synthesizing complex natural products with potential biological activities.

Q3: Is (2S)-2-hydroxy-3-methylbutanoic acid found in natural sources other than wine?

A: Yes, (2S)-2-hydroxy-3-methylbutanoic acid is a structural component of kutznerides, a group of cyclohexadepsipeptides produced by the actinomycete Kutzneria sp. 744. [] Interestingly, different kutzneride analogs exhibit variations in the stereochemistry of the incorporated hydroxy acid. [] For instance, kutznerides 5 and 7 incorporate (2S)-2-hydroxy-3-methylbutanoic acid, while other analogs contain (2S,3aR,8aS)-6,7-dichloro-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid. [] This highlights the diversity of natural product biosynthesis and the role of specific stereoisomers in biological activity.

Q4: Are there analytical techniques to quantify (2S)-2-hydroxy-3-methylbutanoic acid and its ester in complex mixtures?

A: A novel analytical method was developed to accurately quantify substituted acids, including (2S)-2-hydroxy-3-methylbutanoic acid, and their corresponding ethyl esters in wine. [] This method involves a preliminary extraction at basic pH to separate the acid from its ester, preventing potential transesterification during subsequent derivatization steps. [] The extracted compounds are then derivatized into methyl esters and analyzed using gas chromatography, enabling the quantification and differentiation of the acid and its ester in the complex wine matrix. []

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